molecular formula C11H14Cl2N2O2 B7853350 Ethyl 3-amino-3-(4-chlorophenylamino)acrylate hydrochloride

Ethyl 3-amino-3-(4-chlorophenylamino)acrylate hydrochloride

Cat. No.: B7853350
M. Wt: 277.14 g/mol
InChI Key: UKEDBZDOOFDTTI-HCUGZAAXSA-N
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Description

Ethyl 3-amino-3-(4-chlorophenylamino)acrylate hydrochloride is a chemical compound with the molecular formula C11H14Cl2N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl ester group, an amino group, and a chlorophenylamino group attached to an acrylate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(4-chlorophenylamino)acrylate hydrochloride typically involves the reaction of ethyl acrylate with 4-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-chlorophenylamino)acrylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and chlorophenylamino groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl 3-amino-3-(4-chlorophenylamino)acrylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(4-chlorophenylamino)acrylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-amino-3-(4-chlorophenylamino)acrylate hydrochloride can be compared with other similar compounds, such as:

  • Ethyl 3-amino-3-(4-bromophenylamino)acrylate hydrochloride
  • Ethyl 3-amino-3-(4-fluorophenylamino)acrylate hydrochloride
  • Ethyl 3-amino-3-(4-methylphenylamino)acrylate hydrochloride

These compounds share similar structural features but differ in the substituents attached to the phenyl ring

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable tool for chemists, biologists, and medical researchers. The ongoing exploration of its properties and applications continues to reveal new possibilities for its use in science and industry.

Properties

IUPAC Name

[(E)-1-(4-chloroanilino)-3-ethoxy-3-oxoprop-1-enyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2.ClH/c1-2-16-11(15)7-10(13)14-9-5-3-8(12)4-6-9;/h3-7,14H,2,13H2,1H3;1H/b10-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEDBZDOOFDTTI-HCUGZAAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C([NH3+])NC1=CC=C(C=C1)Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\[NH3+])/NC1=CC=C(C=C1)Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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